molecular formula C13H13N3O3S B5063706 N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide

N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide

Cat. No.: B5063706
M. Wt: 291.33 g/mol
InChI Key: SHWHMZSGCWODCZ-UHFFFAOYSA-N
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Description

N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with a carboxamide group at the 4-position and a sulfamoylphenylmethyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide typically involves the reaction of pyridine-4-carboxylic acid with 4-sulfamoylbenzylamine. The reaction is usually carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction is performed in an organic solvent like dichloromethane or DMF (dimethylformamide) under mild conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yields. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, can further enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, thereby blocking its activity. The compound’s sulfamoyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide stands out due to its unique combination of a pyridine ring and a sulfamoylphenylmethyl group, which imparts distinct chemical reactivity and biological activity. Its potential as an enzyme inhibitor and its applications in various fields highlight its versatility and importance in scientific research .

Properties

IUPAC Name

N-[(4-sulfamoylphenyl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c14-20(18,19)12-3-1-10(2-4-12)9-16-13(17)11-5-7-15-8-6-11/h1-8H,9H2,(H,16,17)(H2,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHWHMZSGCWODCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)C2=CC=NC=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824255
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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